Ganirelix
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXBNATEDXMAK-PFLSVRRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H113ClN18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027283 | |
| Record name | Ganirelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1570.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124904-93-4 | |
| Record name | Ganirelix [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganirelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ganirelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANIRELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ganirelix: A Deep Dive into GnRH Receptor Binding Kinetics and Affinity
For Immediate Release
This technical guide provides a comprehensive overview of the binding kinetics and affinity of Ganirelix to the Gonadotropin-Releasing Hormone (GnRH) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.
Introduction
This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It is primarily utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[4][5][6] By competitively blocking the GnRH receptor in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][4][7] This immediate and profound suppression, without an initial agonistic "flare-up" effect, is a hallmark of GnRH antagonists like this compound.[1]
Quantitative Analysis of this compound-GnRH Receptor Interaction
The interaction between this compound and the GnRH receptor is characterized by high affinity. The following tables summarize the key quantitative parameters that define this interaction.
Table 1: this compound-GnRH Receptor Binding Affinity
| Parameter | Value | Species/Cell Line | Reference(s) |
| Dissociation Constant (KD) | 0.4 nM | Not Specified | [8] |
| Inhibitory Concentration (IC50) | 3.6 nM | Not Specified | [8] |
Note: The KD value represents the concentration of this compound at which 50% of the GnRH receptors are occupied at equilibrium. The IC50 value is the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the GnRH receptor.
Table 2: this compound-GnRH Receptor Binding Kinetics
| Parameter | Value | Description |
| Association Rate Constant (k_on_) | Not Available | The rate at which this compound binds to the GnRH receptor. |
| Dissociation Rate Constant (k_off_) | Not Available | The rate at which the this compound-GnRH receptor complex dissociates. |
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates the G_q/11_ protein, initiating a downstream signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of GnRH.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity and kinetics is typically achieved through radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay.
Objective
To determine the inhibitory constant (K_i_) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials
-
Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-labeled Buserelin or a suitable labeled GnRH antagonist.
-
Test Compound: this compound acetate.
-
Non-specific Binding Control: A high concentration of a non-labeled GnRH agonist or antagonist (e.g., 1 µM Buserelin).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Experimental Workflow
Detailed Procedure
-
Receptor Preparation: Thaw the frozen GnRH receptor membrane preparations on ice and resuspend in cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-labeled ligand.
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
-
Incubation: Add the receptor membranes, radioligand (at a concentration close to its K_D_), and varying concentrations of this compound or control solutions to the wells. The final assay volume is typically 200-250 µL. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.
Conclusion
This compound is a potent and high-affinity competitive antagonist of the GnRH receptor. Its well-characterized binding affinity underscores its clinical efficacy in rapidly and reversibly suppressing gonadotropin secretion. While specific kinetic rate constants are not widely published, the established methodologies of radioligand binding assays provide a robust framework for their determination. The understanding of its interaction with the GnRH receptor and the subsequent signaling blockade is crucial for the continued development and application of GnRH antagonists in reproductive medicine and other therapeutic areas.
References
- 1. This compound | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. organonpro.com [organonpro.com]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. | BioWorld [bioworld.com]
The GnRH Antagonist Ganirelix: A Technical Guide to its Effects on Pituitary Gonadotroph Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganirelix is a third-generation synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] It is widely utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[4][5][6] This is achieved through its direct action on the pituitary gland. This compound competitively binds to GnRH receptors on pituitary gonadotroph cells, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion.[4][5][6][7][8] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release, providing immediate pituitary suppression.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on pituitary gonadotroph cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
The primary mechanism of this compound is the competitive antagonism of GnRH receptors located on the anterior pituitary gonadotrophs.[1][4][5][6]
-
Competitive Binding: this compound, a synthetic analogue of GnRH with several amino acid substitutions, binds to the GnRH receptor with high affinity.[4][7] This binding competitively inhibits the endogenous GnRH from interacting with its receptor.[1][4][5][6]
-
No Intrinsic Agonist Activity: Crucially, the binding of this compound to the GnRH receptor does not trigger the downstream signaling cascade that leads to gonadotropin synthesis and release.[4][7] This lack of intrinsic agonistic activity is what distinguishes it from GnRH agonists and prevents an initial surge in LH and FSH levels.[1][5]
-
Suppression of Gonadotropin Secretion: By blocking the GnRH receptor, this compound effectively halts the signal for the synthesis and secretion of both LH and FSH.[1][5][7] The suppression of LH is typically more pronounced than that of FSH.[5][6][8]
-
Rapid and Reversible Action: The antagonistic effect of this compound is immediate, with a significant reduction in gonadotropin levels observed within hours of administration.[1][7] This effect is also reversible, with pituitary function and hormone levels returning to baseline within 48 hours of discontinuing the drug.[5][6][8]
Signaling Pathways
The GnRH receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit. This compound's antagonism prevents the initiation of this cascade.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Proliferating primary pituitary cells as a model for studying regulation of gonadotrope chromatin and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Ganirelix: A Technical Guide for Research in Endometriosis and Hormone-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Ganirelix
This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This leads to a significant reduction in the production of gonadal steroids, such as estradiol, creating a hypoestrogenic environment.[5] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of hormone production, making it a valuable tool for investigating hormone-dependent pathologies like endometriosis and uterine fibroids.[5][6] Its primary clinical application is in assisted reproduction to prevent premature LH surges; however, its mechanism of action holds significant promise for research into diseases driven by hormonal dysregulation.[1][6]
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its effects by competitively binding to GnRH receptors on the anterior pituitary gland.[2][4] This action blocks the endogenous GnRH from stimulating the release of LH and FSH.[2] The suppression of these gonadotropins, in turn, reduces the ovarian production of estradiol, a key hormone implicated in the proliferation of endometriotic lesions and the growth of uterine fibroids.[5][6] The effect of this compound is dose-dependent and reversible, with pituitary function typically recovering within 48 hours of discontinuation.[3][7]
Caption: Mechanism of this compound action on the HPG axis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and other GnRH antagonists.
Table 1: Effect of this compound on Serum Hormone Levels
| Parameter | Treatment Group | Baseline Level | Post-Treatment Level | Percentage Change | Citation |
| LH | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -74% | [1] |
| FSH | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -32% | [1] |
| Estradiol (E2) | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -25% | [1] |
| LH | 0.0625 mg this compound | Not specified | ≥10 IU/l in 16% of subjects | Not applicable | [8][9] |
| LH | 0.125 mg this compound | Not specified | ≥10 IU/l in 9% of subjects | Not applicable | [8][9] |
| LH | 0.25 mg this compound | Not specified | ≥10 IU/l in 1.4% of subjects | Not applicable | [8][9] |
| Estradiol (E2) | 0.0625 mg this compound | Not specified | 1475 pg/ml (on day of HCG) | Not applicable | [8][9] |
| Estradiol (E2) | 2.0 mg this compound | Not specified | 430 pg/ml (on day of HCG) | Not applicable | [8][9] |
Table 2: Clinical Outcomes in Assisted Reproduction Technology (ART)
| Parameter | This compound Group | Control/Comparator Group | Details | Citation |
| Premature LH Surge | 0.0% | 2.5% | Test vs. Control | [5] |
| Premature LH Surge | < 1% | Not applicable | 463 subjects on 250 mcg this compound | [10] |
| Implantation Rate | 21.9% (0.25 mg) | 1.5% (2.0 mg) | Dose-finding study | [8] |
| Ongoing Pregnancy Rate (per attempt) | 33.8% (0.25 mg) | Not specified | Dose-finding study | [8] |
| Clinical Pregnancy Rate | 35.4% | 38.4% (Leuprolide acetate) | Comparative study | [11] |
| Ongoing Pregnancy Rate | 30.8% | 36.4% (Leuprolide acetate) | Comparative study | [11] |
Table 3: Preclinical Data in a Mouse Model of Endometriosis
| Gene Expression | This compound (Day 7) vs. Control | Effect | Citation |
| Beclin2 | Significantly decreased | Pro-autophagic effect | |
| Beclin1 | Significantly decreased | Pro-autophagic effect | |
| Epithelium Score | Significantly lower | Reduction in lesion severity | |
| Gland Score | Significantly lower | Reduction in lesion severity |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound in endometriosis research.
In Vitro Study: Assessing the Effect of this compound on Endometrial Cells
This protocol outlines a general procedure for treating endometrial cell cultures with this compound to assess its impact on cell viability, apoptosis, and the secretion of inflammatory markers.
Caption: Workflow for in vitro analysis of this compound.
Methodology:
-
Cell Isolation and Culture:
-
Obtain endometrial tissue biopsies from patients with and without endometriosis (with appropriate ethical approval and informed consent).
-
Isolate endometrial stromal cells (ESCs) and/or epithelial cells using enzymatic digestion (e.g., collagenase).
-
Culture the isolated cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics until they reach desired confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water).
-
Seed the endometrial cells in multi-well plates.
-
Once attached, replace the medium with a low-serum medium to reduce confounding factors from growth factors in the serum.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control.
-
-
Downstream Analyses:
-
Cell Viability/Proliferation Assay: After the treatment period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as MTT or XTT, which measure metabolic activity.
-
Apoptosis Assay: To determine if this compound induces programmed cell death, use techniques like flow cytometry with Annexin V and propidium iodide staining.
-
Cytokine and Growth Factor Measurement (ELISA): Collect the cell culture supernatant and quantify the secretion of key inflammatory cytokines (e.g., IL-6, TNF-α) and angiogenic factors (e.g., VEGF) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Gene Expression Analysis (qPCR): Extract total RNA from the treated cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation, apoptosis, and cell cycle regulation.
-
In Vivo Study: Mouse Model of Endometriosis
This protocol describes the induction of endometriosis in a mouse model and subsequent treatment with this compound to evaluate its effect on lesion growth and associated markers.
Methodology:
-
Induction of Endometriosis:
-
Use female mice of an appropriate strain (e.g., C57BL/6).
-
Surgically induce endometriosis by transplanting autologous uterine tissue into the peritoneal cavity. This can be done by suturing small pieces of the uterus to the peritoneal wall or by injecting a suspension of endometrial tissue.
-
Allow sufficient time (e.g., 2-4 weeks) for the endometriotic lesions to establish and grow.
-
-
This compound Treatment Protocol:
-
Divide the mice into a treatment group and a control group (receiving vehicle).
-
Administer this compound subcutaneously at a specified dose (e.g., 10 mg/kg) and frequency (e.g., daily or as a long-acting formulation) for a defined period (e.g., 2-4 weeks).
-
-
Assessment of Efficacy:
-
Lesion Size and Weight: At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions. Measure the size and weight of the lesions to determine the extent of regression.
-
Histological and Immunohistochemical Analysis: Fix the lesion tissues in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin) to assess tissue morphology. Perform immunohistochemistry to detect the expression of proteins of interest, such as markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Gene Expression Analysis (qPCR): Extract RNA from the lesion tissues to analyze the expression of relevant genes as described in the in vitro protocol.
-
Hormone Level Measurement (ELISA): Collect blood samples at baseline and at the end of the study to measure serum levels of LH, FSH, and estradiol using ELISA kits to confirm the systemic effects of this compound.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the downstream signaling cascade following GnRH receptor activation and its inhibition by this compound.
Caption: GnRH receptor signaling and this compound inhibition.
Conclusion and Future Directions
This compound provides a powerful and precise tool for researchers investigating the pathophysiology of endometriosis and other hormone-dependent diseases. Its rapid and reversible suppression of the HPG axis, without the initial flare associated with GnRH agonists, allows for more controlled experimental designs. Future research should focus on elucidating the direct effects of this compound on endometriotic lesions and the surrounding microenvironment, including its impact on inflammation, angiogenesis, and neurogenesis. Furthermore, exploring the use of this compound in combination with other therapeutic agents in preclinical models could pave the way for novel treatment strategies for these debilitating conditions. The detailed protocols and compiled data in this guide aim to facilitate such research endeavors.
References
- 1. Quantitative Reverse Transcription PCR (RT-qPCR) [bio-protocol.org]
- 2. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 5. New local this compound sustained release therapy for uterine leiomyoma. Evaluation in a preclinical organ model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metformin and this compound on subcutaneous endometriosis in a mouse model of autophagy-related cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Potential of Cytokine Biomarkers in Endometriosis: Challenges and Insights [mdpi.com]
- 8. A Prospective Study of Inflammatory Markers and Risk of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. Diagnostic Significance of Selected Serum Inflammatory Markers in Women with Advanced Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid reduction of leiomyoma volume during treatment with the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ganirelix Acetate: Molecular Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It is a cornerstone in assisted reproductive technologies, primarily used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation. By competitively blocking GnRH receptors in the pituitary gland, this compound acetate provides precise control over the ovulatory cycle, a critical factor in the success of in vitro fertilization (IVF) procedures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the analysis and synthesis of this compound acetate.
Molecular Structure and Physicochemical Properties
This compound acetate is a synthetic analog of native GnRH, with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 of the decapeptide chain. These modifications enhance its antagonistic activity and improve its metabolic stability.
Amino Acid Sequence: Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-hArg(Et2)⁶-Leu⁷-L-hArg(Et2)⁸-Pro⁹-D-Ala¹⁰-NH₂
The molecular formula of this compound acetate is C₈₀H₁₁₃ClN₁₈O₁₃ · 2C₂H₄O₂.[1]
Physicochemical Properties of this compound Acetate
| Property | Value | Reference |
| Molecular Weight | 1690.4 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | ||
| Water | Soluble | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Ethanol | ~0.25 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| UV/Vis. λmax | 227 nm | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action and Signaling Pathway
This compound acetate functions by competitively blocking the GnRH receptors on the pituitary gonadotrophs.[3] This action inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of LH is more pronounced than that of FSH.[4] This rapid and reversible suppression of gonadotropin release prevents the premature LH surge that can lead to untimely ovulation during controlled ovarian hyperstimulation.[5]
Upon binding of GnRH to its G-protein coupled receptor (GPCR), the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. This compound, as an antagonist, prevents the initiation of this cascade.
Pharmacokinetic and Pharmacodynamic Properties
This compound acetate is rapidly absorbed following subcutaneous injection, with maximum serum concentrations reached in approximately one hour.[3] It exhibits dose-proportional pharmacokinetics.[3]
Pharmacokinetic Parameters of this compound Acetate (250 mcg dose)
| Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) | Reference |
| Tmax (h) | 1.1 ± 0.3 | 1.1 ± 0.2 | [3] |
| Cmax (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 | [3] |
| t½ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 | [3] |
| AUC (ng·h/mL) | 96 ± 12 (AUC₀₋∞) | 77.1 ± 9.8 (AUC₀₋₂₄) | [3] |
| Absolute Bioavailability (%) | 91.1 | - | [3] |
| Volume of Distribution (Vd/F) (L) | 43.7 ± 11.4 | 76.5 ± 10.3 | [3] |
| Plasma Protein Binding (%) | 81.9 | - | [3] |
Metabolism of this compound acetate leads to the formation of two primary metabolites, the 1-4 peptide and the 1-6 peptide, which are found in the feces.[6] Excretion occurs primarily through the feces (approximately 75%) and to a lesser extent in the urine (approximately 22%).[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound acetate and for separating it from its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Waters XBridge™ BEH130 C18, 3.5 µm, 4.6 x 150 mm)[3]
Reagents:
-
Mobile Phase A: 100 mM ammonium sulfate and 25 mM sodium perchlorate aqueous solution, with pH adjusted to 2.1 with phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile and water (1:1 v/v), with pH adjusted to 2.1 with phosphoric acid.[3]
-
Sample Solvent: 35% acetonitrile in water.[3]
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 45°C[3]
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 10 µL[7]
-
Gradient Program: [3]
Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 35 30 70 45 15 85 50 15 85 51 55 45 | 60 | 55 | 45 |
Sample Preparation:
-
Accurately weigh approximately 21 mg of this compound acetate raw material.[3]
-
Dissolve in a 100 mL volumetric flask with the sample solvent and dilute to the mark.[3]
-
For a control solution, accurately measure 1 mL of the test solution and dilute to 100 mL with the sample solvent.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Plasma
This method is designed for the sensitive and selective quantification of this compound in human plasma samples, suitable for pharmacokinetic studies.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
Reagents:
-
Internal Standard (IS): A suitable peptide analog (e.g., a stable isotope-labeled this compound)
-
Protein Precipitation Agent: Acetonitrile or methanol
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Parameters (Illustrative - require optimization for specific instrument):
-
Column: C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (e.g., [M+2H]²⁺) → Product ion(s)
-
Internal Standard: Precursor ion → Product ion(s) (Note: Specific m/z values for precursor and product ions must be determined by direct infusion of the analytes into the mass spectrometer.)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of this compound acetate and identifying impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound acetate in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: ~200-220 ppm
-
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra to assign signals to specific atoms in the molecule and confirm the amino acid sequence and modifications. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.
Solid-Phase Peptide Synthesis (SPPS) of this compound Acetate
The following is a generalized protocol for the Fmoc-based solid-phase synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base such as N,N-Diisopropylethylamine (DIPEA)[8]
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
General Synthesis Cycle:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with the coupling reagents (e.g., HATU/HOAt) and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (D-Ala) to the N-terminus (Ac-D-Nal).
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative HPLC.
Conclusion
This compound acetate remains a critical tool in reproductive medicine. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate analytical methodologies is essential for its effective and safe use in research and clinical settings. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals in the field of drug development and reproductive science.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. irjms.com [irjms.com]
- 5. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107056894B - Method for solid-phase synthesis of this compound acetate by fragment method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Ganirelix in Animal Models for In Vitro Fertilization (IVF) Research
These application notes provide detailed protocols for the use of Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, in controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF) research in various animal models. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR). By binding to the GnRHR in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] This mechanism is crucial in IVF protocols to prevent a premature LH surge, which can lead to the ovulation of immature oocytes and cycle cancellation. The use of a GnRH antagonist like this compound allows for more precise control over the timing of ovulation, enabling the retrieval of a cohort of mature oocytes.[1][2]
The antagonist protocol, which involves the administration of a GnRH antagonist during the follicular phase of an ovarian stimulation cycle, offers several advantages over traditional long-agonist protocols. These include a shorter treatment duration, a lower total dose of gonadotropins, and a reduced risk of ovarian hyperstimulation syndrome (OHSS).[1][2]
While extensively used in human clinical IVF, the application of this compound in animal models for research requires species-specific protocol adjustments. This document outlines protocols for non-human primates and mice, based on available research, and provides a framework for the use of this compound in rat models.
Signaling Pathway of this compound
The mechanism of action of this compound involves the competitive blockade of the GnRH receptor in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
References
Application Notes and Protocols for Ganirelix in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and solubility of Ganirelix in common laboratory solvents and cell culture media. Understanding these parameters is crucial for designing and interpreting in vitro experiments.
Introduction to this compound
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively blocking GnRH receptors on the pituitary gonadotroph, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3][4] This mechanism of action makes it a valuable tool in reproductive medicine and a subject of interest in various research applications involving the hypothalamic-pituitary-gonadal axis. For in vitro studies, ensuring the proper solubilization and stability of this compound in the experimental medium is critical for obtaining accurate and reproducible results.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C80H113ClN18O13 |
| Molecular Weight | 1570.3 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C |
| Stability (Solid) | ≥ 4 years at -20°C |
Solubility of this compound
This compound acetate exhibits varying solubility depending on the solvent. It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous-based cell culture medium. When preparing a stock solution, using an inert gas like nitrogen or argon can help prevent oxidation.[5] For aqueous solutions, it is recommended to prepare them fresh and not to store them for more than one day to avoid potential degradation.[5]
Table 1: Solubility of this compound Acetate in Various Solvents
| Solvent | Approximate Solubility |
| DMSO (Dimethyl sulfoxide) | ~30 mg/mL |
| DMF (Dimethylformamide) | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Ethanol | ~0.25 mg/mL |
Data sourced from Cayman Chemical product information sheet.[5]
Stability of this compound in Solution
The stability of this compound in solution, particularly in cell culture media at 37°C, is a critical factor for experimental design. As a peptide, this compound is susceptible to both chemical and enzymatic degradation.
Chemical Stability: this compound is generally stable under normal conditions but can react with strong oxidizing agents.[6][7] Forced degradation studies have shown that this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]
Enzymatic Stability: The primary concern for stability in cell culture is enzymatic degradation by proteases and peptidases, which may be present in serum supplements (like FBS) or secreted by the cells themselves. In vivo, this compound is metabolized by enzymatic hydrolysis into smaller, inactive peptide fragments.[5] A similar degradation process can be expected in vitro. The in vivo elimination half-life of this compound is approximately 13 hours, which suggests a susceptibility to biological degradation.[5]
Signaling Pathway of this compound Action
This compound exerts its effect by competitively inhibiting the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This blockage prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH signaling pathway and this compound's antagonistic action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in cell culture media.
Caption: Workflow for preparing this compound stock solutions.
Methodology:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound acetate solid into a sterile, conical microcentrifuge tube.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock or sterile PBS for a lower concentration). Refer to Table 1 for solubility guidelines.
-
Dissolution: Vortex the tube gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For aqueous-based stocks (e.g., in PBS), it is recommended to use them fresh and avoid long-term storage.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time. It is recommended to analyze samples by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for assessing this compound stability in cell culture media.
Methodology:
-
Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Spiking this compound: Warm the medium to 37°C. Add this compound from a concentrated stock solution to achieve the final desired working concentration. Ensure the final concentration of the stock solvent (e.g., DMSO) is non-toxic to cells (typically <0.1%).
-
Incubation and Sampling:
-
Immediately after spiking, collect an aliquot and label it as the "Time 0" sample. This will serve as the baseline for 100% integrity.
-
Place the container of this compound-spiked medium in a 37°C, 5% CO₂ incubator.
-
Collect additional aliquots at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Processing (for serum-containing media):
-
To precipitate proteins that can interfere with analysis, add 3 volumes of cold acetonitrile to 1 volume of the collected medium sample.
-
Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Storage of Samples: If not analyzing immediately, store the initial samples or the processed supernatants at -80°C.
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the concentration of intact this compound.
-
The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.
-
From this data, the half-life (t½) of this compound in the specific medium can be calculated.
-
Note: To differentiate between chemical degradation and enzymatic degradation, this experiment can be run in parallel with media lacking serum or cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. scispace.com [scispace.com]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganirelix in Laboratory Animal Estrous Cycle Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of the estrous cycle is a critical procedure in biomedical research involving laboratory animals. It enables precisely timed experiments, facilitates the production of age-matched offspring, and is fundamental to assisted reproductive technologies (ART). Ganirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3][4][5] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropins, this compound provides immediate suppression, offering more precise control over the ovarian cycle and preventing premature ovulation.[3][6] These application notes provide a detailed overview of the mechanism of action and protocols for using this compound to synchronize estrous cycles in various laboratory animal models.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis governs reproductive cycling. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[1] These gonadotropins act on the ovaries to promote follicular development and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[3][7]
This compound exerts its effect by competitively binding to GnRH receptors on the pituitary gonadotrophs.[1][2] This blockade prevents endogenous GnRH from stimulating the release of LH and FSH, thereby preventing the premature LH surge that would otherwise lead to ovulation.[8] This action allows for controlled follicular development under the influence of exogenous gonadotropins and enables the precise timing of ovulation induction. The suppression is dose-dependent and fully reversible within 48 hours of discontinuation.[9]
Caption: GnRH antagonist (this compound) action on the HPG axis.
Data Presentation: Pharmacokinetics and Dosage
Quantitative data for this compound is primarily derived from human clinical trials and pre-clinical toxicology studies in animals. Dosages for research applications should be optimized through pilot studies.
Table 1: Pharmacokinetic Profile of this compound (Human Data)
| Parameter | Value | Reference |
|---|---|---|
| Route of Administration | Subcutaneous | [6] |
| Bioavailability | ~91% | [2][3] |
| Time to Peak Plasma Conc. | 1-2 hours | [3] |
| Elimination Half-Life | ~16.2 hours | [2] |
| Protein Binding | 81.9% | [2] |
| Excretion | Feces (~75%), Urine (~22%) |[2] |
Table 2: Example Dosages in Pre-clinical Toxicity Studies
| Animal Model | Dosage Range (Subcutaneous) | Study Duration | Reference |
|---|---|---|---|
| Rat | 0.02 - 2.0 mg/kg/day | 6 months | [10] |
| Mouse | 0.3 - 10.0 mg/kg/day | 3 months | [10] |
| Monkey | 0.1 - 5.0 mg/kg/day | 13 weeks |[10] |
Experimental Protocols
General Considerations:
-
Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Animal Health: Use healthy, sexually mature animals acclimated to the facility.
-
Formulation: this compound Acetate is typically supplied as a sterile aqueous solution (e.g., 250 mcg/0.5 mL).[9][11]
-
Administration: All injections should be administered subcutaneously (SC), rotating injection sites.[5][12]
Protocol 1: Estrus Synchronization in Rodents (Mice/Rats) for Timed Mating
This protocol adapts a standard superovulation regimen by incorporating this compound to prevent premature ovulation, thereby tightening the window of ovulation post-hCG and increasing the success of timed mating.
Objective: To synchronize ovulation in a cohort of female mice or rats to facilitate timed mating and the generation of timed-pregnant females.
Materials:
-
This compound Acetate Injection
-
Pregnant Mare Serum Gonadotropin (PMSG or eCG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% Saline
-
Syringes and needles for SC injection
Methodology:
-
Day 1 (Afternoon): Administer PMSG/eCG subcutaneously to stimulate follicular development.
-
Mice: 5 IU PMSG in 0.1 mL saline.
-
Rats: 10-20 IU PMSG in 0.2 mL saline.
-
-
Day 3 (Morning - 40h post-PMSG): Begin this compound administration. This timing is crucial to prevent the endogenous LH surge that might occur as large follicles develop.
-
Mice: Administer 5-10 mcg this compound SC.
-
Rats: Administer 15-30 mcg this compound SC.
-
Note: This dose is an estimation. An initial dose-finding study is highly recommended.
-
-
Day 3 (Afternoon - 48h post-PMSG): Administer hCG subcutaneously to trigger ovulation.
-
Mice: 5 IU hCG in 0.1 mL saline.
-
Rats: 10-20 IU hCG in 0.2 mL saline.
-
-
Day 3 (Immediately post-hCG): Pair females with fertile males (1:1).
-
Day 4 (Morning): Check for evidence of mating (e.g., vaginal plug). The day a plug is found is considered Gestational Day 0.5.
Caption: Experimental workflow for rodent estrous synchronization.
Protocol 2: Controlled Ovulation in Rabbits for Artificial Insemination (AI)
Rabbits are induced ovulators, meaning ovulation is triggered by the stimulus of mating. For AI, ovulation must be induced hormonally. This compound can be used to ensure follicles are at an optimal state before the hormonal trigger is given.
Objective: To control the timing of ovulation in female rabbits to maximize fertilization rates following AI.
Materials:
-
This compound Acetate Injection
-
Recombinant FSH (optional, for superovulation)
-
hCG or a GnRH agonist (e.g., Buserelin)
-
Semen for insemination
Methodology:
-
(Optional - For Superovulation): Administer a stimulating agent like eCG (e.g., 20 IU/kg) or daily FSH injections for 3-4 days to increase the number of mature follicles.[13]
-
Day of AI - 4 hours prior to trigger: Administer this compound subcutaneously (e.g., 50-100 mcg per doe) to ensure no premature luteinization has occurred and to standardize the follicular state across animals.
-
Day of AI (Time 0): Administer the ovulatory trigger.
-
Immediately post-trigger: Perform artificial insemination according to established laboratory procedures. Ovulation is expected to occur approximately 10-12 hours after the trigger.
Protocol 3: Ovarian Stimulation in Non-Human Primates (NHPs)
Protocols for NHPs closely mirror those used in human IVF.[16] Monitoring via ultrasound and serum hormone analysis is essential for this model.
Objective: To achieve controlled ovarian hyperstimulation and synchronize the final oocyte maturation for ART or other research purposes.
Materials:
-
This compound Acetate Injection
-
Recombinant FSH
-
Human Chorionic Gonadotropin (hCG)
-
Equipment for ultrasound monitoring and blood collection
Methodology:
-
Cycle Day 2 or 3: Begin daily subcutaneous administration of recombinant FSH to stimulate multifollicular development. The dose should be individualized based on the animal's weight and previous responses (e.g., 30-75 IU daily).
-
Monitoring: Perform serial ovarian ultrasounds and measure serum estradiol (E2) levels starting around stimulation day 5.
-
Initiate this compound: Administer this compound (e.g., 0.25 mg SC) once daily starting when the lead follicle reaches ≥14 mm in diameter, or on a fixed day of stimulation (e.g., Day 6 or 7).[5][17][18]
-
Continue Stimulation: Continue daily administration of both FSH and this compound. Adjust the FSH dose based on ovarian response.
-
Trigger Ovulation: When at least three follicles reach a diameter of ≥17 mm, discontinue FSH and this compound administration. Administer a single dose of hCG (e.g., 250 µg or 1000-5000 IU) to induce final oocyte maturation.[7][17]
-
Oocyte Retrieval/Timed Mating: Schedule oocyte retrieval for approximately 36 hours post-hCG trigger.[17]
Caption: GnRH Agonist vs. Antagonist mechanism of action.
Conclusion
This compound is a valuable tool for synchronizing estrous cycles in laboratory animals due to its rapid, direct, and reversible antagonism of the GnRH receptor. Its use prevents premature LH surges, allowing for precise control over follicular maturation and the timing of ovulation. The protocols provided herein serve as a foundation for researchers, but species- and strain-specific optimization of dosages and timing is essential for achieving maximal efficacy and reproducibility in experimental outcomes.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cnyfertility.com [cnyfertility.com]
- 9. This compound Acetate Injection [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of a single administration of different gonadotropins on day 7 post-insemination on pregnancy outcomes of rabbit does - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. advancedfertility.com [advancedfertility.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Ganirelix in Combination with Follicle-Stimulating Hormone (FSH) for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ganirelix in conjunction with follicle-stimulating hormone (FSH) in research settings. This document details the mechanism of action, relevant signaling pathways, experimental protocols for in vivo and in vitro studies, and quantitative data from key research findings.
Introduction
This compound is a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that competitively blocks GnRH receptors on the anterior pituitary gland.[2][3] This action results in a rapid, profound, and reversible suppression of the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][4] In the context of controlled ovarian hyperstimulation, this compound is used to prevent premature LH surges, thereby allowing for the synchronized development of multiple ovarian follicles in response to exogenously administered FSH.[5] The co-administration of this compound and FSH is a widely used protocol in assisted reproductive technologies and serves as a valuable tool in reproductive biology research.[6]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive antagonism of GnRH receptors in the anterior pituitary. This blockade prevents endogenous GnRH from stimulating the synthesis and secretion of LH and FSH.[3] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin secretion.[4] The suppression is dose-dependent and readily reversible, with gonadotropin levels returning to baseline within 48 hours of discontinuation.[3]
While this compound acts at the pituitary level, FSH exerts its effects directly on the granulosa cells of the ovarian follicles.[7] The binding of FSH to its G-protein coupled receptor on granulosa cells activates a cascade of intracellular signaling pathways crucial for follicular development, differentiation, and steroidogenesis.[8][9] The principal pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes essential for granulosa cell function, such as aromatase (CYP19A1) and inhibin-α.[10]
In addition to the canonical PKA pathway, FSH receptor activation also crosstalks with other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[8][9] These pathways are involved in regulating granulosa cell proliferation and differentiation.[11]
Some evidence suggests the presence of GnRH receptors in the human ovary, indicating a potential for direct ovarian effects of GnRH analogs.[12][13] In vitro studies have suggested that GnRH agonists can inhibit FSH-stimulated cAMP production and steroidogenesis in rat granulosa cells.[12] While some studies indicate that neither this compound nor another GnRH antagonist, cetrorelix, significantly affects steroidogenesis in human granulosa-lutein cells in vitro, others suggest that cetrorelix may reduce cell viability and aromatase expression.[14] Further research is needed to fully elucidate the direct ovarian effects of this compound.
Caption: Signaling pathways of this compound and FSH.
Experimental Protocols
In Vivo Controlled Ovarian Hyperstimulation in Non-Human Primates (General Protocol)
Non-human primates, such as the common marmoset (Callithrix jacchus) and rhesus macaque (Macaca mulatta), are valuable models for studying human reproduction due to their physiological similarities.[15][16][17] The following is a general protocol for ovarian stimulation that can be adapted for specific research questions.
-
Animal Model: Adult female marmosets or rhesus macaques with regular menstrual cycles.
-
Materials:
-
Recombinant human FSH (r-hFSH)
-
This compound acetate
-
Human chorionic gonadotropin (hCG) or a GnRH agonist for ovulation trigger
-
Anesthesia for injection and monitoring procedures
-
Ultrasound equipment for follicular monitoring
-
-
Procedure:
-
Baseline Monitoring: Perform baseline ultrasound and serum hormone analysis (estradiol, progesterone, LH) at the beginning of the menstrual cycle.
-
Ovarian Stimulation: Initiate daily intramuscular or subcutaneous injections of r-hFSH. Dosing will need to be optimized based on the species and individual animal's response (e.g., up to 50 IU/day for marmosets).[15]
-
This compound Administration: Begin daily subcutaneous injections of this compound (e.g., 0.25 mg) on day 6 of r-hFSH stimulation or when the lead follicle reaches a predetermined size (e.g., ≥14 mm).[18][19]
-
Monitoring: Conduct serial transvaginal or abdominal ultrasounds to monitor follicular growth. Collect blood samples to measure serum estradiol and LH levels.
-
Ovulation Trigger: When a sufficient number of follicles have reached a preovulatory size (e.g., ≥17 mm), administer a single dose of hCG or a GnRH agonist to trigger final oocyte maturation.[20]
-
Oocyte Retrieval: Perform follicular aspiration via laparoscopy or a modified laparoscopic technique 26-36 hours post-trigger to collect oocytes.[15]
-
In Vitro Human Granulosa Cell Culture and Treatment
This protocol is designed to study the direct effects of this compound and FSH on the function of human granulosa cells.
-
Cell Source: Obtain mural granulosa cells from the follicular fluid of women undergoing oocyte retrieval for IVF.[21]
-
Materials:
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.
-
Ficoll-Paque for cell separation.
-
Recombinant FSH
-
This compound acetate
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR).
-
ELISA kits for steroid hormone quantification (e.g., estradiol, progesterone).
-
-
Procedure:
-
Granulosa Cell Isolation: Centrifuge follicular fluid to pellet cells. Resuspend the pellet and layer over Ficoll-Paque to isolate granulosa cells.
-
Cell Culture: Seed the isolated granulosa cells in culture plates and culture for 4 days, with daily medium changes, to allow for attachment and recovery.[21]
-
Treatment: After the initial culture period, replace the medium with fresh medium containing the desired concentrations of FSH and/or this compound. A typical treatment duration for gene expression studies is 16-24 hours.[21]
-
Control group: No treatment
-
FSH group: FSH alone (e.g., 1 U/mL)[21]
-
This compound group: this compound alone (concentration to be determined based on dose-response studies)
-
Co-treatment group: FSH and this compound
-
-
Endpoint Analysis:
-
Gene Expression: Harvest cells, extract total RNA, and perform qPCR to analyze the expression of target genes involved in steroidogenesis (e.g., StAR, CYP19A1), oocyte maturation (e.g., COX2, AREG), and other relevant pathways.[21]
-
Steroidogenesis: Collect the culture medium and measure the concentrations of estradiol and progesterone using ELISA.
-
-
Caption: In vivo and in vitro experimental workflows.
Quantitative Data
The following tables summarize key quantitative data from research studies involving this compound and FSH.
Table 1: this compound Dose-Finding Study in Humans [22]
| This compound Dose (mg/day) | Incidence of LH Surge (≥10 IU/L) | Mean Number of Oocytes Retrieved | Implantation Rate (%) |
| 0.0625 | 16% | 10.0 | - |
| 0.125 | 9% | 9.7 | - |
| 0.25 | 1.4% | 8.6 | 21.9 |
| 0.5 | - | 8.8 | 3.7 |
| 1.0 | - | 9.0 | - |
| 2.0 | - | 9.0 | 1.5 |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability (subcutaneous) | ~91% | [4] |
| Time to peak concentration (Tmax) | 1-2 hours | [1][4] |
| IC50 (GnRH Receptor) | 3.6 nM | [4] |
| Suppression of LH (0.25 mg dose) | ~74% | [23] |
| Suppression of FSH (0.25 mg dose) | ~32% | [23] |
Table 3: Comparison of this compound/rFSH vs. GnRH Agonist/rFSH Protocols in Humans [24][25]
| Parameter | This compound Protocol | GnRH Agonist (Buserelin) Protocol |
| Median Duration of GnRH Analog Treatment (days) | 5 | 26 |
| Median Total rFSH Dose (IU) | 1500 | 1800 |
| Mean Number of Oocytes Retrieved | 9.1 | 10.4 |
| Fertilization Rate | 62.1% | 62.1% |
| Ongoing Pregnancy Rate per Attempt | 20.3% | 25.7% |
Conclusion
The combination of this compound and FSH is a powerful tool for both clinical applications and basic research in reproductive biology. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to further investigate the intricate interplay between these hormones in follicular development and oocyte maturation. The detailed understanding of their mechanisms of action and signaling pathways will continue to drive advancements in the field.
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent this compound and follitropin beta therapy is an effective and safe regimen for ovulation induction in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Direct effects of gonadotropin-releasing hormone on the ovary in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agar-bacteriological.com [agar-bacteriological.com]
- 15. Ovarian stimulation of marmoset monkeys (Callithrix jacchus) using recombinant human follicle stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Non-human primate: the new frontier model of female reproductive engineering [frontiersin.org]
- 17. Nonhuman Primates: A Vital Model for Basic and Applied Research on Female Reproduction, Prenatal Development, and Women's Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. advancedfertility.com [advancedfertility.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. The in-vitro effect of gonadotropins’ type and combination on Granulosa cells gene expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Treatment with the gonadotrophin-releasing hormone antagonist this compound in women undergoing ovarian stimulation with recombinant follicle stimulating hormone is effective, safe and convenient: results of a controlled, randomized, multicentre trial. The European Orgalutran Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganirelix in Controlled Ovarian Hyperstimulation for Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[1][3] This mechanism prevents premature LH surges during controlled ovarian hyperstimulation (COH), allowing for the synchronized development of multiple ovarian follicles and the retrieval of mature oocytes for various research applications, including in vitro fertilization (IVF) and embryology studies.[4] These application notes provide detailed protocols and quantitative data for the use of this compound and other GnRH antagonists in common research animal models.
Mechanism of Action: GnRH Antagonism
The hypothalamic-pituitary-gonadal (HPG) axis regulates reproductive function. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[2] These gonadotropins, in turn, act on the ovaries to promote follicular growth and maturation. A mid-cycle surge in LH is the direct trigger for ovulation.[5]
This compound competitively binds to GnRH receptors on the pituitary gonadotrophs, preventing endogenous GnRH from binding and thereby inhibiting the downstream signaling cascade that leads to LH and FSH release.[1][2] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, GnRH antagonists like this compound provide immediate and rapid suppression of gonadotropin release.[5]
References
- 1. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen inhibition of LH and FSH secretion: effects of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of the GnRH antagonist this compound in Chinese normal responders: high efficacy and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Troubleshooting Ganirelix precipitation or instability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ganirelix in experimental settings. This resource addresses common challenges related to precipitation and instability to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a synthetic decapeptide and a competitive gonadotropin-releasing hormone (GnRH) antagonist.[1] It is used to suppress the premature surge of luteinizing hormone (LH) in assisted reproduction technologies.[2] As a peptide, its solubility and stability are highly dependent on the solution's properties.
Q2: In what solvents is this compound acetate known to be soluble?
This compound acetate has documented solubility in several common laboratory solvents. Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve this compound acetate at approximately 30 mg/mL.[3] Its solubility is lower in ethanol, at around 0.25 mg/mL.[3] In aqueous buffers, its solubility is pH-dependent. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[3] The commercially available formulation is a sterile aqueous solution at pH 5, indicating good solubility and stability at this acidic pH.[4][5][6][7]
Q3: What is the recommended storage condition for this compound?
As a lyophilized powder, this compound acetate is stable for at least four years when stored at -20°C.[3] It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions should not be stored for more than one day.[3]
Q4: What are the main factors that can cause this compound to precipitate or become unstable in my experimental buffer?
Several factors can lead to this compound precipitation or degradation:
-
pH: this compound is more stable in acidic to neutral pH and is labile under alkaline conditions.[8][9][10] Buffers with a pH significantly above 7 may lead to degradation and precipitation.
-
Temperature: The stability of this compound is sensitive to temperature. It is labile under thermal stress.[8][9][10] Storing solutions at elevated temperatures or for extended periods at room temperature can cause degradation.
-
Buffer Composition and Ionic Strength: The specific components and ionic strength of your buffer can influence this compound solubility. While moderate salt concentrations can sometimes increase the solubility of peptides (salting-in), high ionic strengths can lead to precipitation (salting-out).[11][12][13][14]
-
Contamination: Contamination of your buffer with proteases or microbial growth can lead to the degradation of the peptide.
-
Improper Dissolution Technique: Incorrect reconstitution of the lyophilized powder can lead to aggregation and precipitation.
Troubleshooting Guide: this compound Precipitation and Instability
This guide provides a systematic approach to resolving common issues with this compound precipitation and instability in experimental buffers.
Issue 1: this compound powder does not dissolve completely in my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer. | This compound is a basic peptide. Try dissolving it in a slightly acidic buffer (e.g., pH 5-6). The commercial formulation is buffered to pH 5.[4][5][6][7] |
| Insufficient mixing. | Vortex the solution gently. For more resistant powders, sonication in an ice bath for short bursts can aid dissolution.[4] |
| High concentration. | You may be exceeding the solubility limit of this compound in your specific buffer. Try preparing a more dilute solution. |
| Hydrophobic nature of the peptide. | If dissolving in a purely aqueous buffer fails, prepare a concentrated stock solution in an organic solvent like DMSO (up to 30 mg/mL) and then dilute it into your aqueous experimental buffer.[3] Ensure the final concentration of the organic solvent is compatible with your assay. |
Issue 2: My this compound solution is cloudy or shows visible precipitate after preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Precipitation upon dilution of organic stock. | When diluting a concentrated stock in an organic solvent into an aqueous buffer, add the stock solution dropwise to the buffer while gently vortexing. This prevents localized high concentrations that can lead to precipitation. |
| Buffer incompatibility. | The components of your buffer may be interacting with this compound. If possible, try a different buffer system. Simple buffers like acetate or phosphate are often a good starting point. |
| pH shift upon addition of this compound. | The addition of this compound acetate may slightly alter the pH of a weakly buffered solution. Measure the pH after dissolution and adjust if necessary. |
Issue 3: I observe a loss of this compound activity or concentration over time in my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation due to alkaline pH. | This compound is known to be unstable in alkaline conditions.[8][9][10] Ensure your buffer pH is maintained in the acidic to neutral range throughout your experiment. |
| Thermal degradation. | Avoid prolonged exposure of this compound solutions to elevated temperatures.[8][9][10] Prepare fresh solutions and keep them on ice when not in immediate use. |
| Adsorption to surfaces. | Peptides can adsorb to the surfaces of plasticware and glassware. Using low-protein-binding tubes and pipette tips can help minimize this loss. |
| Oxidation. | While this compound is reported to be stable to oxidative stress,[8][9][10] if your buffer contains components that could promote oxidation, consider degassing the buffer or adding antioxidants if compatible with your experimental design. |
Data Presentation: this compound Acetate Solubility
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Ethanol | 0.25 mg/mL | [3] |
| DMSO | 30 mg/mL | [3] |
| DMF | 30 mg/mL | [3] |
| Aqueous solution (pH 5, with mannitol and acetic acid) | Soluble (used in commercial formulation at 0.5 mg/mL) | [4][5][6][7] |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in a Novel Buffer
Objective: To determine the approximate solubility of this compound acetate in a specific experimental buffer.
Materials:
-
This compound acetate (lyophilized powder)
-
Experimental buffer of interest
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
HPLC system with a C18 column
-
UV detector
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound acetate powder to a known volume of the experimental buffer in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
If complete dissolution is not observed, sonicate the tubes in a water bath for 10-15 minutes.
-
Equilibrate the samples at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Analyze the diluted supernatant by HPLC with a UV detector to quantify the concentration of dissolved this compound.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound acetate solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC system with a C18 column and UV detector
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: At each time point, analyze the stressed samples by HPLC. Compare the chromatograms to that of an unstressed control solution to identify and quantify degradation products and the remaining parent compound.
Visualizations
Caption: GnRH Receptor Signaling and this compound Antagonism.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. This compound Acetate Injection [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. knowledge.illumina.com [knowledge.illumina.com]
- 9. sgs.com [sgs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the influence of media composition and ionic strength on drug release from commercial immediate-release and enteric-coated aspirin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal response to Ganirelix treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent variability in animal response to Ganirelix treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound and its Variability
This section provides foundational knowledge about this compound's mechanism, pharmacokinetic profile, and the common sources of experimental variability.
Q1: What is the fundamental mechanism of action for this compound?
This compound is a synthetic decapeptide and a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism involves competitively blocking GnRH receptors on the anterior pituitary gland.[1][3][4] This action prevents endogenous GnRH from binding and initiating its signaling cascade, resulting in a rapid, profound, and reversible suppression of gonadotropin secretion, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] Unlike GnRH agonists, this compound does not cause an initial "flare-up" or stimulation of gonadotropin release.[3][5] The suppression of LH is typically more pronounced than that of FSH.[4][5] This immediate and reversible blockage is crucial for its use in preventing premature LH surges in controlled ovarian hyperstimulation protocols.[4]
Q2: What are the typical pharmacokinetic properties of this compound in animal models?
The pharmacokinetics of this compound can vary between species. However, it is generally characterized by rapid absorption after subcutaneous administration and a high bioavailability.[1][5] Nonclinical studies have been conducted in various species, including rats and monkeys, to establish its pharmacokinetic and safety profile.[6]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Human | Rat | Monkey |
|---|---|---|---|
| Administration Route | Subcutaneous (SC) | Subcutaneous (SC), Intravenous (IV) | Subcutaneous (SC), Intravenous (IV), Intranasal |
| Bioavailability | ~91%[5][7] | - | ~1.4-2.4% (Intranasal, Day 1)[6] |
| Time to Max Conc. (Tmax) | 1-2 hours[1][5] | - | - |
| Elimination Half-life (t½) | ~13-16 hours[1][5] | - | - |
| Key Toxicity Findings | Local injection site reactions[2] | LD50: 40 mg/kg (SC)[5]. No teratogenic effects observed[6]. | Hypotension/bradycardia at high IV doses (>3 mg/kg)[5][6]. Amenorrhea with chronic dosing[6]. |
Note: Detailed pharmacokinetic data from non-clinical animal studies is limited in publicly available literature. Researchers should perform pilot studies to establish key parameters within their specific animal model and strain.
Q3: What are the primary sources of variability in animal response to drug treatments?
Inter-individual variability is a significant factor in animal experimentation that can affect the reproducibility and statistical power of study outcomes.[8][9] This variability is not random noise but stems from a complex interplay of genetic, environmental, and physiological factors.[10][11]
Key sources of variability include:
-
Genetic Factors: The species and strain of the animal are critical. Inbred strains, outbred stocks, and F1 hybrids can exhibit vastly different levels of uniformity in their response to a drug.[8][12]
-
Physiological Factors: Age, sex, diet, body composition (e.g., body fat percentage), and underlying health or disease status can significantly alter drug metabolism, distribution, and overall response.[11][13]
-
Environmental Factors: Housing conditions, light-dark cycles, ambient temperature, and even routine handling can induce stress and physiological changes that impact experimental outcomes.[10]
-
Experimental Procedure: Inconsistencies in drug administration (e.g., dose, route, timing), sample collection, and the purity of the compound contribute to variability.[9]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides systematic approaches to resolving them.
Q4: Issue: I am observing a lack of efficacy (e.g., failure to suppress LH surge). What are the potential causes and how can I troubleshoot?
A failure to achieve the expected pharmacological effect can be due to issues with the compound, administration, or the animal model itself. A systematic approach is essential for identifying the root cause.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm that the this compound was stored correctly (temperature, light exposure) and that the reconstituted solution is fresh and prepared according to the manufacturer's instructions.
-
Check Dosing and Administration: Double-check all dose calculations, especially those based on animal weight. Ensure the correct volume was administered and that the subcutaneous injection technique was performed properly to prevent leakage.
-
Assess Animal Model Suitability: Confirm that the chosen animal species and strain are appropriate for the study. Some species or strains may have different sensitivities or metabolic rates for GnRH antagonists. Review literature for established models or consider a pilot study to confirm responsiveness.
-
Review Experimental Timeline: The timing of this compound administration relative to the induction of the LH surge is critical. Ensure the treatment begins at the appropriate stage of the cycle or experimental timeline to effectively block the GnRH receptor before the endogenous GnRH surge.
-
Evaluate Analytical Methods: If efficacy is determined by hormone measurement, validate the assay (e.g., ELISA) to ensure it has the required sensitivity and specificity for the species being tested.
Q5: Issue: I am seeing high inter-animal variability in my results. How can I reduce this?
High variability can mask true treatment effects and lead to inconclusive results. Reducing variability requires strict control over the experimental setup.
Table 2: Strategies to Reduce Inter-Animal Variability
| Factor | Potential Impact on Response | Mitigation Strategy |
|---|---|---|
| Genetics | Different strains have varying metabolic rates and receptor densities.[12] | Standardize the animal model by using a single, well-characterized inbred strain or F1 hybrid from a reputable vendor. F1 hybrids are often less variable than their inbred parental strains.[12] |
| Environment | Stress from housing or handling can alter hormonal baselines. | Maintain a controlled environment (12/12 light cycle, stable temperature/humidity). Acclimate animals to the facility and handling procedures before the experiment begins. |
| Physiology | Age and weight affect drug distribution and clearance. | Use animals from a narrow age and weight range. Randomize animals into treatment groups to distribute any remaining variation evenly. |
| Procedure | Inconsistent timing of injections or sample collection introduces error. | Standardize all procedures. Perform injections and collect samples at the same time of day for all animals to minimize circadian rhythm effects. Ensure all personnel are trained on identical techniques. |
| Drug Formulation | Improperly mixed solutions lead to inconsistent dosing. | Ensure the this compound solution is homogenous before drawing each dose. Prepare fresh solutions as required. |
Q6: Issue: My animals are showing adverse reactions at the injection site. What can I do?
Local injection site reactions are a known potential side effect of subcutaneous this compound administration.[2] In non-clinical toxicity studies, signs of irritation were sometimes observed, particularly at higher doses.[6]
Recommendations:
-
Rotate Injection Sites: If multiple doses are being administered, rotate the injection site (e.g., alternating between the left and right flank) to minimize local irritation.
-
Check Vehicle/Formulation: Ensure the vehicle used to dissolve or dilute this compound is sterile, non-irritating, and at an appropriate pH.
-
Administer Correctly: Ensure the injection is truly subcutaneous and not intradermal, which can be more irritating. Use an appropriate needle gauge for the animal size.
-
Monitor and Record: Document the severity and duration of any reactions (e.g., redness, swelling). If reactions are severe or accompanied by systemic signs of distress, consult with a veterinarian and consider adjusting the dose or formulation for future experiments.
Section 3: Key Experimental Protocols
This section provides generalized methodologies for the administration of this compound and the assessment of its efficacy in a research setting.
Protocol 1: General Protocol for Subcutaneous Administration of this compound in a Rodent Model
This is a generalized protocol and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats, C57BL/6 mice) of a defined age and weight range.
-
Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the start of the experiment.
-
This compound Preparation:
-
Reconstitute lyophilized this compound acetate using sterile water for injection or another appropriate vehicle as specified by the manufacturer.
-
Vortex gently to ensure complete dissolution.
-
Further dilute with sterile saline (0.9% NaCl) to achieve the final desired concentration for injection.
-
-
Dose Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the required injection volume based on the animal's body weight and the target dose (e.g., in mg/kg).
-
-
Administration:
-
Gently restrain the animal.
-
Lift the skin over the dorsal flank or the scruff of the neck to create a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Inject the calculated volume into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions. Monitor the injection site for signs of irritation at subsequent time points.
Protocol 2: Protocol for Assessing this compound Efficacy (LH Suppression)
-
Experimental Design:
-
Establish treatment groups: Vehicle Control and one or more this compound dose groups.
-
Randomly assign animals to each group (n ≥ 8 per group is recommended to account for variability).
-
-
Baseline Sampling:
-
Collect a baseline blood sample from each animal prior to any treatment to determine basal LH levels. Common methods include tail vein or saphenous vein sampling.
-
-
Treatment Administration:
-
Administer the vehicle or the calculated dose of this compound via subcutaneous injection as described in Protocol 1.
-
-
Post-Treatment Sampling:
-
Hormone Analysis:
-
Process blood samples to collect serum or plasma (e.g., centrifuge at 2000 x g for 15 minutes at 4°C).
-
Store samples at -80°C until analysis.
-
Measure LH concentrations using a species-specific, validated enzyme-linked immunosorbent assay (ELISA) kit or another suitable immunoassay.
-
-
Data Analysis:
-
Compare post-treatment LH levels to baseline levels within each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare LH suppression between the this compound-treated groups and the vehicle control group. A significant reduction in serum LH in the treated groups relative to controls indicates efficacy.
-
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. organonpro.com [organonpro.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Injection Site Reactions in Animal Studies with Ganirelix
For researchers, scientists, and drug development professionals utilizing Ganirelix in animal studies, managing injection site reactions (ISRs) is crucial for animal welfare and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guide: Injection Site Reactions
Issue: Observation of redness, swelling, or induration at the injection site after subcutaneous administration of this compound.
| Potential Cause | Troubleshooting/Mitigation Strategy | Animal Model Considerations |
| High Local Drug Concentration | - Rotate injection sites daily.[1][2]- Consider dividing the dose into two separate injections at different sites.- Evaluate the possibility of a slower infusion using a minipump for continuous delivery, which has been shown to reduce local irritation compared to bolus injections.[3] | - Rats/Mice: Alternate between dorsal subcutaneous sites.- Rabbits: Use dorsal subcutaneous sites, alternating sides.- Minipigs: Rotate between flank and dorsal sites. |
| Formulation Properties (e.g., pH, excipients) | - Ensure the pH of the this compound formulation is within a physiologically tolerable range (typically pH 5-8). The commercial formulation has a pH of 5.0.[4]- If preparing a custom formulation, consider optimizing the buffer system and excipients. Buffers with higher pH and the inclusion of polysorbates have been shown to reduce ISRs for other peptide drugs.[5] | - The standard this compound formulation contains mannitol and acetic acid.[4] While generally well-tolerated, high concentrations of any excipient can contribute to local irritation. |
| Immediate Hypersensitivity/Mast Cell Activation | - Pre-treat with an oral antihistamine (e.g., diphenhydramine) prior to this compound administration.[6][7]- Apply a topical corticosteroid (e.g., mometasone furoate) to the injection site before administration.[6][7] | - Rats/Mice: Dose antihistamines according to established protocols. Apply topical corticosteroids to a shaved area at the intended injection site.- Rabbits: Similar to rodents, with dose adjustments for body weight. |
| Inflammatory Response | - Apply a cold pack to the injection site for a few minutes post-injection to cause vasoconstriction and reduce inflammation.[7]- Co-administer a non-steroidal anti-inflammatory drug (NSAID) systemically, following appropriate dosing guidelines for the species. | - Be cautious with cold pack application time to avoid tissue damage.- Select an NSAID with a known safety profile in the chosen animal model. |
| Injection Technique | - Use a new, sterile, sharp needle of an appropriate gauge (e.g., 25-27G) for each injection.- Ensure the injection is truly subcutaneous and not intradermal.- Inject the solution slowly and steadily.[8] | - Proper restraint is crucial to ensure accurate needle placement. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of injection site reactions to this compound in animal models?
A1: Based on preclinical toxicity studies, common signs of ISRs in animal models include dose-related local irritation, redness, swelling, and at higher doses or with prolonged administration, more severe findings such as atrophic, degenerative, inflammatory, and necrotizing changes at the injection site.[3] In monkeys, severe irritation with histologic inflammatory changes has been observed.[3]
Q2: How soon after injection can I expect to see a reaction, and how long does it typically last?
A2: In humans, local skin reactions to this compound, such as redness and swelling, typically appear within one hour of injection and disappear within four hours.[1] While specific timing may vary in animal models, it is reasonable to monitor for acute reactions within the first few hours post-injection. More severe histopathological changes would be assessed at necropsy.
Q3: What is the likely mechanism behind this compound-induced injection site reactions?
A3: While not definitively studied for this compound, a likely mechanism for ISRs to peptide drugs is the activation of mast cells via the Mas-related G-protein coupled receptor X2 (MRGPRX2).[5][9] This leads to the release of histamine and other inflammatory mediators, causing localized redness, swelling, and itching. GnRH antagonists as a class have been associated with histamine release.
Q4: Are there any components of the this compound formulation, other than the active ingredient, that could cause a reaction?
A4: The standard formulation of this compound contains mannitol and acetic acid to adjust the pH to 5.0.[4] While generally considered safe, any component of a formulation can potentially contribute to local irritation, especially at high concentrations or if the pH is not well-tolerated by the subcutaneous tissue. The needle shield of the prefilled syringe may also contain latex, which could be a factor in latex-sensitive animals, although this is less of a concern in most laboratory species.[1]
Q5: How can I quantitatively assess the severity of an injection site reaction?
A5: Quantitative assessment can be performed through macroscopic and microscopic evaluations.
-
Macroscopic Assessment: Measure the diameter of erythema (redness) and induration (swelling) in millimeters at set time points after injection. A scoring system (e.g., Draize scale) can be used to grade the severity.[10]
-
Microscopic Assessment: At necropsy, the injection site tissue can be collected, processed for histopathology, and examined by a pathologist. A semi-quantitative scoring system is typically used to grade the severity of inflammation, necrosis, hemorrhage, and other findings.[11]
Q6: When should I consider discontinuing the study or euthanizing an animal due to an injection site reaction?
A6: If an animal shows signs of severe distress, such as ulceration, extensive necrosis, or systemic signs of illness, it should be assessed by a veterinarian. The institutional animal care and use committee (IACUC) protocol should have pre-defined endpoints for humane euthanasia in the event of severe adverse reactions.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically demonstrating the mitigation of this compound-induced ISRs in animal models. However, studies on other subcutaneous drugs provide a framework for the expected outcomes of intervention strategies. The following table is a hypothetical example based on data from similar compounds.
Table 1: Hypothetical Quantitative Data on Mitigation of Injection Site Reactions
| Intervention | Animal Model | Primary Endpoint | Result (Example) |
| Topical Mometasone Furoate (pre-treatment) | Rat | Swelling Diameter (mm) at 4h post-injection | 50% reduction compared to this compound alone |
| Oral Diphenhydramine (pre-treatment) | Mouse | Histopathology Score (Inflammation) | 35% reduction compared to this compound alone |
| Formulation pH adjusted to 6.5 | Rabbit | Erythema Score (Draize) at 2h post-injection | 40% reduction compared to pH 5.0 formulation |
Experimental Protocols
Protocol 1: Evaluation of an Anti-Inflammatory Co-treatment to Mitigate this compound ISRs
Objective: To determine if pre-treatment with an antihistamine or topical corticosteroid reduces the severity of this compound-induced ISRs in rats.
Materials:
-
This compound solution
-
Diphenhydramine solution (for oral gavage)
-
Mometasone furoate cream (0.1%)
-
Saline (vehicle control)
-
Calipers
-
Draize scoring chart
-
Histology collection and processing materials
Procedure:
-
Animal Model: Male Wistar rats (n=6 per group).
-
Groups:
-
Group 1: Vehicle control (saline injection)
-
Group 2: this compound injection
-
Group 3: Oral diphenhydramine (e.g., 10 mg/kg) 30 minutes before this compound injection
-
Group 4: Topical mometasone furoate applied to the injection site 1 hour before this compound injection
-
-
Administration:
-
Shave the dorsal area of the rats one day prior to the study.
-
For Group 4, apply a thin layer of mometasone cream to the intended injection site.
-
For Group 3, administer diphenhydramine via oral gavage.
-
Administer this compound (or saline) via subcutaneous injection at the prepared site.
-
-
Assessment:
-
Macroscopic: At 1, 4, and 24 hours post-injection, measure the diameter of any erythema and induration. Score the reactions based on a standardized scale (e.g., Draize).
-
Microscopic: At 24 hours, euthanize the animals and collect the injection site tissue. Process for histopathology and have a pathologist score the slides for inflammation, necrosis, and edema.
-
Protocol 2: Assessment of Formulation Modification on Local Tolerance
Objective: To evaluate if adjusting the pH of the this compound formulation improves local tolerance.
Materials:
-
This compound powder
-
Buffers for formulating solutions at pH 5.0, 6.0, and 7.0 (e.g., acetate, phosphate)
-
Mannitol
-
Calipers
-
Histology supplies
Procedure:
-
Animal Model: New Zealand White rabbits (n=4 per group).
-
Formulations:
-
Formulation A: this compound in buffer at pH 5.0
-
Formulation B: this compound in buffer at pH 6.0
-
Formulation C: this compound in buffer at pH 7.0
-
Vehicle control for each pH
-
-
Administration:
-
Shave four distinct areas on the back of each rabbit.
-
Administer a single subcutaneous injection of each formulation and the corresponding vehicle control at the different sites.
-
-
Assessment:
-
Macroscopic: Observe and score the injection sites at 1, 4, 24, and 48 hours post-injection for erythema and edema.
-
Microscopic: At 48 hours, euthanize the animals, collect the injection site tissues, and perform histopathological analysis with scoring.
-
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced injection site reactions.
Caption: Experimental workflow for managing and assessing this compound ISRs.
References
- 1. Understanding and De-risking Drug-induced Injection Site Reactions (ISRs) with an Immunocompetent Human Skin Model - Keystone Symposia [virtual.keystonesymposia.org]
- 2. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalystbiosciences.com [catalystbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Revisiting the role of MRGPRX2 on hypersensitivity reactions to neuromuscular blocking drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patient.uwhealth.org [patient.uwhealth.org]
- 11. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganirelix: Technical Support Center for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Ganirelix in cell viability and cytotoxicity assays. It offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and insights into the molecular mechanisms that may influence your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cell line?
A1: this compound, a gonadotropin-releasing hormone (GnRH) antagonist, has been shown to have direct antiproliferative effects on certain cancer cell lines that express GnRH receptors, such as some endometrial and ovarian cancer cells.[1][2] However, its effect is cell-type dependent and may not be cytotoxic to all cell lines. It is crucial to determine the effect of this compound on your specific cell line empirically.
Q2: I am observing a decrease in cell viability in my assay after this compound treatment. Is this a true cytotoxic effect or potential assay interference?
A2: While this compound can have a genuine antiproliferative effect, it is also important to consider potential assay interference. As a peptide, this compound could potentially interact with assay reagents. For example, compounds with reducing equivalents can interfere with tetrazolium-based assays (MTT, XTT, MTS) by directly reducing the tetrazolium salt, leading to a false signal.[3] It is recommended to include a cell-free control (this compound in media with assay reagents but no cells) to test for any direct chemical reactions.
Q3: My results with this compound are not consistent. What could be the cause?
A3: Inconsistent results with peptide drugs like this compound can stem from several factors:
-
Peptide Stability: Peptides can degrade in solution. Ensure you are preparing fresh solutions of this compound for each experiment and follow proper storage guidelines for the stock solution.[4]
-
Solubility: this compound acetate has good solubility in DMSO and aqueous buffers like PBS.[5][6] However, improper dissolution or precipitation upon dilution into culture media can lead to variability.
-
Biological Contamination: Endotoxin contamination can cause erratic results in immunological and cell-based assays.[4]
-
Improper Storage: Both lyophilized powder and stock solutions should be stored correctly (typically at -20°C or -80°C) to prevent degradation.[4][5]
Q4: What is the mechanism of action for this compound's antiproliferative effects in cancer cells?
A4: In contrast to its action in pituitary cells which involves Gαq coupling, in cancer cells, the GnRH receptor appears to couple to Gαi proteins. Both GnRH agonists and antagonists, including this compound, can activate this pathway. This leads to the activation of a phosphotyrosine phosphatase (PTP), which can dephosphorylate and inactivate growth factor receptors like the EGF receptor (EGF-R).[2][7][8][9] The downstream effect is the inhibition of pro-proliferative signaling cascades such as the MAPK (ERK1/2) and PI3K/Akt pathways.[2] Some GnRH antagonists have also been shown to promote apoptosis through the activation of stress-activated protein kinase (SAPK) pathways, leading to caspase activation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in a cell-free control (this compound + media + assay reagent) | This compound is directly reducing the assay substrate (e.g., MTT, resazurin). | 1. Switch to a different type of viability/cytotoxicity assay that measures a different cellular parameter (e.g., ATP content like CellTiter-Glo®, or LDH release for cytotoxicity).2. Wash cells with PBS after treatment and before adding the assay reagent to remove any residual this compound. |
| Precipitate forms when diluting this compound stock into cell culture medium | The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final dilution, or the peptide has limited solubility in the specific medium. | 1. Prepare a higher concentration stock solution in DMSO to minimize the final solvent concentration (ideally ≤0.5%).2. After diluting in media, vortex or gently warm the solution to aid dissolution. Visually inspect for any precipitate before adding to cells.[10] |
| Inconsistent results between experiments | Degradation of this compound in stock or working solutions. | 1. Aliquot lyophilized this compound upon receipt and store at -20°C or -80°C.[4]2. Prepare fresh working solutions from a new aliquot of stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| Unexpected cell morphology changes not consistent with apoptosis or necrosis | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Run a vehicle control with the same final concentration of the solvent used to treat the cells.2. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5% for DMSO). |
| No effect of this compound on cell viability | 1. The cell line does not express GnRH receptors.2. The concentration range of this compound is too low.3. The incubation time is too short. | 1. Verify GnRH receptor expression in your cell line via RT-PCR, Western blot, or immunofluorescence.2. Perform a dose-response experiment with a wider range of concentrations.3. Extend the incubation time (e.g., 48 or 72 hours). |
Quantitative Data Presentation
The antiproliferative effect of this compound has been demonstrated in endometrial cancer cell lines. The following table summarizes data from a study investigating the inhibition of cell proliferation using a BrdU incorporation assay.
| Cell Line | Treatment | Incubation Time (hours) | Inhibition of Cell Proliferation (%) |
| Grade I Endometrial Cancer | This compound | 24 | 66.7% |
| Grade I Endometrial Cancer | This compound | 48 | Statistically Significant vs. Control |
| Grade I Endometrial Cancer | This compound | 72 | Statistically Significant vs. Control |
| Grade III Endometrial Cancer | This compound | 24, 48, 72 | Statistically Significant vs. Control |
| Data adapted from a study by Ince et al., which measured the reduction in BrdU-labeled cells compared to an untreated control.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol provides a general guideline for preparing this compound for use in cell culture.
Materials:
-
This compound acetate (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 30 mg/mL).[5]
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the medium applied to the cells should be kept low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
It is recommended to prepare fresh working solutions from the stock solution for each experiment.
-
Protocol 2: General Cell Viability Assay (MTT-based)
This protocol outlines the general steps for assessing the impact of this compound on cell viability using an MTT assay. This should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Visualizations
Experimental Workflow for Assessing this compound Impact on Cell Viability
Caption: Workflow for a typical MTT-based cell viability assay with this compound treatment.
Signaling Pathway of GnRH Antagonists in Cancer Cells
Caption: GnRH antagonist signaling in cancer cells leading to antiproliferative effects.
References
- 1. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis [frontiersin.org]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 4. genscript.com [genscript.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of GnRH analogues and octreotide treatment on apoptosis and the cell proliferation of endometrium adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Ganirelix versus Cetrotide: a comparison of in vitro efficacy and potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy and potency of two commonly used gonadotropin-releasing hormone (GnRH) antagonists: Ganirelix and Cetrotide (cetrorelix acetate). The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action
Both this compound and Cetrotide are synthetic decapeptides that function as competitive antagonists of the GnRH receptor (GnRHR).[1][2][3] By binding to the GnRHR in the anterior pituitary gland, they prevent the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This immediate and reversible suppression of gonadotropins is crucial in assisted reproductive technologies to prevent premature LH surges.[1][2]
Quantitative Comparison of In Vitro Potency
Table 1: Inhibition of GnRH-Induced Intracellular Calcium Increase [4]
| Antagonist | Cell Line | Inhibitory Concentration Range | Relative Potency |
| Cetrotide | HEK293 (transfected with GnRHR) | 1 nM - 1 µM | More potent |
| This compound | HEK293 (transfected with GnRHR) | 100 nM - 1 µM | Less potent |
| Cetrotide | SH-SY5Y (transfected with GnRHR) | 1 nM - 1 µM | More potent |
| This compound | SH-SY5Y (transfected with GnRHR) | 100 nM - 1 µM | Less potent |
Table 2: Inhibition of GnRH-Mediated cAMP Accumulation [4]
| Antagonist | Cell Line | Observation |
| Cetrotide | SH-SY5Y (transfected with GnRHR) | Significantly more potent in reducing cAMP accumulation |
| This compound | SH-SY5Y (transfected with GnRHR) | Less potent in reducing cAMP accumulation |
Table 3: Inhibition of GnRH-Induced Phosphorylation of ERK1/2 and CREB [4]
| Antagonist | Cell Line | Target | Inhibitory Effect |
| Cetrotide | LβT2 (endogenous murine GnRHR) & HEK293 (transfected with GnRHR) | pERK1/2 & pCREB | Similar inhibitory doses |
| This compound | LβT2 (endogenous murine GnRHR) & HEK293 (transfected with GnRHR) | pERK1/2 & pCREB | Similar inhibitory doses |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GnRH receptor signaling pathway and a general workflow for comparing the in vitro potency of GnRH antagonists.
Caption: GnRH Receptor Signaling Pathway.
Caption: In Vitro Potency Assay Workflow.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the study by Sperduti et al. (2019).[4] Researchers should refer to the original publication for specific details and optimize conditions for their experimental setup.
Cell Culture and Transfection
-
Cell Lines:
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For HEK293 and SH-SY5Y cells, transient transfection with a plasmid encoding the human GnRH receptor was performed using a suitable transfection reagent according to the manufacturer's instructions.
Inhibition of GnRH-Induced Intracellular Calcium (Ca²⁺) Increase
-
Method: Bioluminescence Resonance Energy Transfer (BRET) assay.[4]
-
Procedure:
-
Cells expressing the GnRH receptor were treated with a fixed concentration of GnRH (e.g., 3 x EC50).[4]
-
Concurrently, cells were treated with increasing concentrations of this compound or Cetrotide (e.g., 1 nM to 1 µM).[4]
-
The kinetics of the intracellular Ca²⁺ increase were monitored over a period of approximately 150 seconds using a BRET-based Ca²⁺ sensor.[4]
-
The area under the curve (AUC) was calculated to quantify the total Ca²⁺ response.
-
The inhibitory potency of each antagonist was determined by comparing the Ca²⁺ response in the presence and absence of the antagonist.
-
Inhibition of GnRH-Mediated cAMP Accumulation
-
Method: Commercially available cAMP assay kit.
-
Procedure:
-
GnRH receptor-expressing cells were pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were then stimulated with GnRH in the presence or absence of varying concentrations of this compound or Cetrotide.
-
After a defined incubation period, cells were lysed, and the intracellular cAMP concentration was measured according to the assay kit protocol.
-
The reduction in GnRH-mediated cAMP accumulation was used to assess the inhibitory potency of the antagonists.[4]
-
Inhibition of GnRH-Induced ERK1/2 and CREB Phosphorylation
-
Method: Western Blotting.[4]
-
Procedure:
-
Cells were serum-starved to reduce basal phosphorylation levels.
-
Cells were then treated with 100 nM GnRH in the presence or absence of this compound or Cetrotide for a specified time.[4]
-
Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific primary antibodies against phosphorylated ERK1/2 (pERK1/2) and phosphorylated CREB (pCREB).
-
Total ERK1/2 and CREB levels were also measured as loading controls.
-
The intensity of the phosphorylated protein bands was quantified and normalized to the total protein levels to determine the degree of inhibition by the antagonists.
-
Summary and Conclusion
The available in vitro data suggests that while both this compound and Cetrotide are effective competitive antagonists of the GnRH receptor, Cetrotide demonstrates a higher potency in inhibiting GnRH-induced intracellular calcium increase and cAMP accumulation in transfected cell lines.[4] However, both antagonists show similar efficacy in inhibiting the phosphorylation of ERK1/2 and CREB in both transfected and endogenous GnRH receptor-expressing cells.[4]
This guide provides a foundational understanding of the in vitro comparative efficacy and potency of this compound and Cetrotide. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research questions. The choice between these antagonists in a research or clinical setting may be influenced by factors beyond in vitro potency, including pharmacokinetic properties and clinical outcomes.
References
- 1. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 3. [Effects of cetrorelix versus this compound in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
In Vitro Validation of Ganirelix's GnRH Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ganirelix's in vitro performance as a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
This compound is a synthetic decapeptide that functions as a potent antagonist of the GnRH receptor.[1] It is widely used in assisted reproduction to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2][3] Its mechanism of action involves competitively blocking GnRH receptors on the anterior pituitary gland, which rapidly and reversibly suppresses the secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][4][5] This direct and immediate inhibitory effect, without an initial stimulatory phase (flare effect) seen with GnRH agonists, is a key advantage of this compound.[1][3]
Comparative Analysis of In Vitro Performance
The in vitro efficacy of this compound and other GnRH antagonists is primarily evaluated through their receptor binding affinity and their ability to inhibit downstream signaling pathways upon GnRH stimulation.
GnRH Receptor Binding Affinity
The binding affinity of a GnRH antagonist to its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) in competitive binding assays also reflects the antagonist's potency.
| Compound | Binding Affinity (Ki/Kd) | IC50 | Cell Line/System | Reference |
| This compound | 0.5 nM (Kd) | 3.6 nM | Human GnRH Receptor | [3] |
| Cetrorelix | - | 1.21 nM | Human GnRH Receptor | [6] |
| Degarelix | 1.68 ± 0.12 nM (Ki) | 3 nM | Human GnRH Receptors on COS-I cells | [7][8] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Inhibition of Downstream Signaling
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 protein.[9] Activation of this pathway stimulates phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i), which is a key second messenger for gonadotropin release.[9][10] Therefore, the ability of a GnRH antagonist to block this signaling cascade is a crucial measure of its functional antagonism.
A study comparing the inhibitory effects of Cetrorelix and this compound on GnRH-induced intracellular Ca2+ increase in HEK293 cells expressing the GnRH receptor found that 10 nM Cetrorelix fully inhibited the calcium signal, whereas the same concentration of this compound resulted in only partial antagonism.[10] This suggests that Cetrorelix may have a higher potency in blocking this specific downstream signaling event in this particular in vitro system.
Experimental Protocols
Detailed methodologies for key in vitro validation assays are provided below.
GnRH Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a test compound (e.g., this compound) to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human GnRH receptor (e.g., COS-I or HEK293 cells).
-
Radioligand: A radioiodinated GnRH agonist, such as [125I]-[d-Trp6]–GnRH-I.
-
Test Compounds: this compound and other GnRH antagonists.
-
Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA).
-
Filtration System: Glass fiber filters and a vacuum manifold.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the IC50 value of the test compound, which can then be used to calculate the Ki value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a GnRH antagonist to inhibit the increase in intracellular calcium induced by GnRH.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO-K1).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
GnRH (Agonist): To stimulate the receptor.
-
Test Compounds: this compound and other GnRH antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader: With kinetic reading capabilities.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour at 37°C).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the GnRH antagonist (e.g., this compound) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of GnRH (typically the EC80 concentration).
-
Immediately measure the fluorescence intensity over time using a kinetic plate reader.
-
The inhibition of the GnRH-induced calcium signal by the antagonist is quantified to determine its IC50 value.
Inositol Phosphate (IP1) Accumulation Assay
This assay provides an alternative method to measure the functional antagonism of GnRH receptors by quantifying the accumulation of a downstream metabolite, IP1, in the presence of an inhibitor of its degradation (LiCl).
Materials:
-
Cells: A cell line expressing the human GnRH receptor.
-
GnRH (Agonist): To stimulate the receptor.
-
Test Compounds: this compound and other GnRH antagonists.
-
Stimulation Buffer: Containing LiCl.
-
IP1 Assay Kit: Commercially available kits based on HTRF (Homogeneous Time-Resolved Fluorescence) or other detection methods.
Procedure:
-
Culture cells in a multi-well plate.
-
Pre-treat the cells with the GnRH antagonist for a defined period.
-
Add the GnRH agonist in a stimulation buffer containing LiCl.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lyse the cells and perform the IP1 detection according to the manufacturer's protocol of the chosen assay kit.
-
The inhibition of GnRH-induced IP1 accumulation by the antagonist is measured to determine its potency (IC50).
In Vitro LH and FSH Release Assay from Pituitary Cells
This assay directly measures the biological outcome of GnRH receptor antagonism by quantifying the inhibition of LH and FSH secretion from primary pituitary cells.
Materials:
-
Primary Pituitary Cells: Dispersed pituitary cells from rodents (e.g., rats).
-
Cell Culture Medium: Appropriate medium for pituitary cell culture.
-
GnRH (Agonist): To stimulate hormone release.
-
Test Compounds: this compound and other GnRH antagonists.
-
LH and FSH ELISA Kits: For quantifying the released hormones.
Procedure:
-
Isolate and culture primary pituitary cells in multi-well plates.
-
Pre-incubate the cells with different concentrations of the GnRH antagonist.
-
Stimulate the cells with a pulsatile or continuous application of GnRH.
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Determine the inhibitory effect of the antagonist on GnRH-stimulated gonadotropin release.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of a GnRH receptor antagonist.
Logical Relationship of Competitive Antagonism
Caption: Competitive binding of this compound and GnRH to the GnRH receptor.
References
- 1. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. intracellular calcium assay [protocols.io]
- 7. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips [scite.ai]
- 10. researchgate.net [researchgate.net]
Cross-Reactivity of Ganirelix in Hormone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganirelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[2] This mechanism of action is central to its clinical use in preventing premature LH surges in women undergoing controlled ovarian hyperstimulation.[1][2]
Understanding Immunoassay Cross-Reactivity
Immunoassays utilize the specific binding of antibodies to antigens to quantify the concentration of a substance in a biological sample. Cross-reactivity occurs when a substance other than the intended analyte binds to the assay's antibodies, potentially leading to inaccurate (falsely elevated or decreased) results. The degree of cross-reactivity depends on the structural similarity between the interfering substance and the target analyte, as well as the specificity of the antibodies used in the assay.
While this compound is a peptide and structurally distinct from the glycoprotein hormones LH, FSH, and hCG, the potential for cross-reactivity, though likely low, cannot be entirely dismissed without specific testing. Immunoassay manufacturers conduct cross-reactivity studies for structurally similar endogenous hormones and some medications, but GnRH analogs like this compound are not commonly listed in the interference data of major automated immunoassay platforms. For instance, the package insert for the Roche Elecsys® LH assay states negligible cross-reactivity with FSH, TSH, hCG, hGH, and hPL, but does not mention GnRH analogs.[3]
Comparison with Other GnRH Antagonists
Data on the cross-reactivity of other GnRH antagonists, such as Cetrorelix, Degarelix, and Elagolix, in hormone immunoassays is similarly scarce in publicly available resources. This suggests that for this class of drugs, the primary focus of manufacturers and researchers has been on their pharmacological effects rather than their potential to cause analytical interference in hormone assays.
Data on this compound and Hormone Levels
Clinical studies on this compound consistently report its intended effect of suppressing endogenous LH and FSH levels. These studies do not, however, investigate the analytical accuracy of the immunoassays used in the presence of this compound. The observed hormonal changes are attributed to the drug's physiological action, not assay interference.
Table 1: Summary of this compound's Effect on Gonadotropin Levels (Pharmacodynamic Effects)
| Hormone | Effect of this compound Administration | Onset of Action | Reversibility |
| Luteinizing Hormone (LH) | Profound suppression | Rapid, within hours | Fully reversible within 48 hours of discontinuation |
| Follicle-Stimulating Hormone (FSH) | Suppression (less pronounced than LH) | Rapid, within hours | Fully reversible within 48 hours of discontinuation |
| human Chorionic Gonadotropin (hCG) | No direct effect on endogenous hCG levels. Administered exogenously for final oocyte maturation. | Not Applicable | Not Applicable |
This table summarizes the known pharmacodynamic effects of this compound on hormone levels and is not indicative of analytical cross-reactivity.
Experimental Protocols
For researchers wishing to validate the lack of this compound cross-reactivity in a specific hormone immunoassay, the following experimental protocol can be adapted. This protocol is based on general principles of immunoassay validation.
Protocol for Determining Cross-Reactivity of this compound in a Hormone Immunoassay
1. Objective: To determine the percentage of cross-reactivity of this compound in a specific immunoassay for a given hormone (e.g., LH, FSH, or hCG).
2. Materials:
- The hormone immunoassay kit to be tested (e.g., commercial ELISA or automated immunoassay platform reagents).
- Calibrators and controls for the specific hormone assay.
- This compound acetate of known purity and concentration.
- Analyte-free serum or buffer (as recommended by the assay manufacturer).
- Precision pipettes and other standard laboratory equipment.
3. Procedure:
- Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in the same matrix as the assay calibrators (e.g., analyte-free serum or buffer).
- Preparation of Test Samples: Create a series of dilutions of the this compound stock solution to cover a range of concentrations, including and exceeding the therapeutic range.
- Assay Performance:
- Run the hormone immunoassay according to the manufacturer's instructions.
- Assay the prepared this compound dilutions alongside the standard calibrators and controls for the target hormone.
- Run each sample in triplicate to ensure precision.
- Data Analysis:
- For each this compound concentration, determine the apparent hormone concentration from the assay's standard curve.
- Calculate the percentage of cross-reactivity using the following formula:
4. Interpretation of Results:
- A cross-reactivity of <0.1% is generally considered negligible.
- Any significant cross-reactivity should be further investigated to understand its potential impact on clinical sample measurements.
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
Figure 1. GnRH Signaling Pathway and this compound's Antagonistic Action.
Figure 2. Experimental Workflow for Assessing Immunoassay Cross-Reactivity.
Conclusion
For drug development professionals and researchers, it is crucial to recognize that while this compound has a profound and well-documented physiological effect on gonadotropin levels, its direct analytical interference in hormone immunoassays has not been quantified in readily accessible literature. The lack of such data from major immunoassay manufacturers suggests that significant cross-reactivity is not a known issue. However, for studies where precise and accurate hormone measurements are critical in the presence of this compound, especially during pharmacokinetic/pharmacodynamic modeling, it is best practice to perform an in-house validation to confirm the absence of cross-reactivity for the specific assay platform being used. The provided protocol offers a framework for such a validation study.
References
Ganirelix vs. GnRH Agonists: A Comparative Guide to Their Effects on Endometrial Receptivity
For Researchers, Scientists, and Drug Development Professionals
The selection of a gonadotropin-releasing hormone (GnRH) analogue—either an agonist or an antagonist like Ganirelix—is a critical decision in controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF). While both effectively prevent a premature luteinizing hormone (LH) surge, their differing mechanisms of action have been a subject of extensive research regarding their downstream effects on the endometrium and its receptivity to embryo implantation. This guide provides an objective comparison of this compound and GnRH agonists, summarizing key performance data and outlining the experimental protocols used in seminal studies.
Clinical and Molecular Outcomes: A Quantitative Comparison
The impact of this compound versus GnRH agonists on endometrial receptivity has been evaluated through various clinical endpoints and molecular markers. The following tables summarize the quantitative data from several key studies.
| Clinical Outcome | This compound (GnRH Antagonist) Protocol | GnRH Agonist Protocol | Study Population/Notes | Reference |
| Pregnancy Rate | Lower (trend) | Higher | Meta-analysis of 5 randomized controlled trials. Odds Ratio (OR) 0.77 (95% CI 0.61, 0.96) for clinical pregnancies per cycle with antagonist. | [1] |
| Live Birth Rate | 17.4% | 40.1% | Patients with thin endometrium (<8mm). | [2][3] |
| Implantation Rate | 21.1% | 26.1% | Phase III multicenter, open-label randomized trial. | [4] |
| Implantation Rate | 21.7% | 28.4% (Leuprolide Acetate) | Retrospective study in women < 40 years of age. | [5] |
| Endometrial Thickness | Lower | Higher | Study of 712 IVF cycles. | [6][7] |
| Molecular Marker | This compound (GnRH Antagonist) Effect | GnRH Agonist Effect | Experimental Model | Reference |
| HOXA10 Expression (Stromal Cells) | Significantly decreased | No significant change compared to natural cycle | Human endometrial biopsies from COH cycles. | [1][8] |
| Integrin β3 Expression | Significantly lower | Higher | Mouse uterus following ovarian stimulation. | [9][10] |
| c-kit Receptor Expression (Endometrial Stromal Cells) | Observably decreased | Higher | Clinical study with in vitro analysis of endometrial stromal cells. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the biological mechanisms and experimental approaches discussed in the literature, the following diagrams are provided.
Caption: HOXA10 signaling in endometrial receptivity.
Caption: IVF experimental workflow comparison.
Discussion of Findings
The presented data indicate a trend towards lower implantation and pregnancy rates in fresh embryo transfer cycles using a GnRH antagonist protocol with this compound compared to a long GnRH agonist protocol.[1][5] This difference is particularly pronounced in patients with a thin endometrium.[2][3]
Molecular studies offer a potential explanation for these clinical observations. The use of GnRH antagonists has been associated with significantly decreased expression of HOXA10 in endometrial stromal cells.[1][8] HOXA10 is a key transcription factor essential for endometrial receptivity, regulating downstream targets such as β3 integrin and leukemia inhibitory factor (LIF).[1][12] Studies in mice have corroborated these findings, showing that a GnRH antagonist protocol leads to lower integrin β3 expression in the endometrium compared to an agonist protocol.[9][10]
Conversely, some research suggests that the endometrial environment in antagonist cycles may be more physiological, resembling a natural cycle more closely than in agonist cycles.[1] Furthermore, when embryos from antagonist cycles are transferred in subsequent frozen-thawed cycles, the implantation and pregnancy rates appear to be unaffected, suggesting the primary negative impact might be on the endometrium during the stimulation cycle rather than on oocyte or embryo quality.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature comparing this compound and GnRH agonists.
Study of HOXA10 Expression in Human Endometrium
-
Objective: To compare endometrial HOXA10 protein expression in cycles using a GnRH antagonist, a GnRH agonist, and in a natural cycle.[1][8]
-
Study Design: Prospective case-control study.
-
Participants: Oocyte donors undergoing COH with either a GnRH antagonist (this compound) or a GnRH agonist (Lupron), and control subjects with natural cycles.
-
Protocols:
-
GnRH Antagonist Group: Recombinant FSH was initiated on day 3 of the cycle. This compound (0.25 mg) was started when the lead follicle reached 14 mm and continued until hCG administration.
-
GnRH Agonist Group: Lupron was started in the mid-luteal phase of the preceding cycle. Once pituitary downregulation was confirmed, recombinant FSH was initiated.
-
Control Group: Subjects underwent natural, unstimulated cycles.
-
-
Intervention: An endometrial biopsy was performed using a Pipelle catheter 11 days after the administration of hCG in the COH cycles or 11 days after the spontaneous LH surge in the natural cycles.
-
Analysis: Immunohistochemistry was used to assess HOXA10 protein expression in the endometrial glands and stroma. A semi-quantitative H-SCORE was calculated to compare expression levels between the groups.[1][8]
Study of Clinical Outcomes in Patients with Thin Endometrium
-
Objective: To compare the pregnancy outcomes after fresh embryo transfer between GnRH antagonist and GnRH agonist regimens in patients with thin endometrium.[2][3]
-
Study Design: Retrospective cohort study.
-
Participants: Patients with an endometrial thickness of <8 mm on the day of hCG administration, undergoing their first or second IVF/ICSI cycle.
-
Protocols:
-
GnRH Antagonist Group: Gonadotropin stimulation was initiated on day 2 or 3 of the menstrual cycle. A flexible GnRH antagonist protocol was used, with the antagonist started when the leading follicle was ≥14 mm in diameter.
-
GnRH Agonist Group: A standard long GnRH agonist protocol was initiated in the mid-luteal phase of the preceding cycle.
-
-
Intervention: All patients underwent fresh embryo transfer.
-
Analysis: The primary outcomes measured were positive hCG rate, clinical pregnancy rate, and live birth rate. Statistical analysis, including multivariable regression, was performed to adjust for potential confounders.[2][3]
Study of Integrin β3 Expression in a Mouse Model
-
Objective: To compare the impact of a GnRH agonist and a GnRH antagonist protocol on the expression of integrin β3 in the mouse uterus during the implantation window.[9][10]
-
Study Design: Animal experimental study.
-
Subjects: Female mice.
-
Protocols:
-
GnRH Antagonist Group: Mice were treated with FSH plus a GnRH antagonist.
-
GnRH Agonist Group: Mice were treated with FSH plus a GnRH agonist.
-
-
Intervention: Uterine samples were collected 48 hours after ovarian stimulation, corresponding to the window of implantation.
-
Analysis: Immunohistochemistry was used to detect the expression of integrin β3 in the endometrium. A semi-quantitative H-SCORE was used to compare the expression levels between the two groups.[9][10]
Conclusion
The available evidence suggests that while this compound is an effective and convenient option for preventing a premature LH surge, it may be associated with a subtle negative impact on endometrial receptivity in fresh IVF cycles compared to the long GnRH agonist protocol. This effect appears to be mediated, at least in part, by a downregulation of the HOXA10 signaling pathway in the endometrium. For drug development professionals, these findings highlight the importance of considering the endometrial effects of novel GnRH analogues. For researchers and clinicians, the choice between a GnRH agonist and an antagonist may need to be individualized based on patient characteristics, such as endometrial thickness, and whether a fresh or frozen embryo transfer is planned. Further research is warranted to fully elucidate the molecular mechanisms underlying these differences and to optimize protocols to enhance endometrial receptivity in all patients.
References
- 1. GnRH antagonists may affect endometrial receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of pregnancy outcome after fresh embryo transfer between GnRH antagonist and GnRH agonist regimens in patients with thin endometrium [frontiersin.org]
- 3. Comparison of pregnancy outcome after fresh embryo transfer between GnRH antagonist and GnRH agonist regimens in patients with thin endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound acetate versus leuprolide acetate in women undergoing controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. GnRH agonist versus GnRH antagonist in ovarian stimulation: the role of endometrial receptivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GnRH antagonists may affect endometrial receptivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 10. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 11. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of endometrial receptivity by the highly expressed HOXA9, HOXA11 and HOXD10 HOX-class homeobox genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ganirelix in a Research Environment
The proper disposal of Ganirelix, a synthetic decapeptide with gonadotropin-releasing hormone antagonistic activity, is crucial in laboratory and research settings to ensure personnel safety and environmental protection.[1] While this compound is not specifically listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its classification as a Category 1B reproductive toxicity agent necessitates careful handling and disposal.[2][3] The following procedures provide a step-by-step guide for the safe disposal of this compound and its associated materials in a research context.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary based on local and state requirements, and your EHS office will provide definitive guidance. Always handle this compound and its waste by wearing appropriate personal protective equipment (PPE), including gloves and a laboratory coat.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound waste can be segregated into three primary streams: the delivery device (syringe), unused or expired medication, and any contaminated materials from spills.
-
Disposal of Used or Unused Syringes:
-
Immediately after use, the entire this compound pre-filled syringe, whether used or unused, must be disposed of in a designated sharps container.[1][2]
-
These containers should be puncture-resistant, leak-proof, and clearly labeled for sharps waste.
-
Do not attempt to recap, bend, or break the needle.
-
Full sharps containers should be sealed and managed by your institution's regulated medical waste or biohazardous waste disposal service.
-
-
Disposal of Unused or Expired this compound Solution:
-
If you have vials of this compound solution that are expired or no longer needed, they should be disposed of as non-hazardous pharmaceutical waste, unless otherwise specified by your EHS department.[5]
-
Do not pour this compound solution down the drain.[2][6] The Environmental Protection Agency (EPA) under Subpart P regulations prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice for all pharmaceutical waste.
-
The preferred method for disposal is through a licensed pharmaceutical waste vendor or a drug take-back program if available at your institution.
-
If a take-back program is not an option, the waste should be sent for incineration through your institution's approved waste disposal plant.[3][4]
-
-
Management of Spills and Contaminated Materials:
-
In the event of a this compound spill, absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[2][4]
-
Collect the absorbent material and any contaminated items (e.g., gloves, paper towels) and place them in a sealed container.
-
This waste should be disposed of through your institution's chemical or pharmaceutical waste stream.
-
Consult the Safety Data Sheet (SDS) and your EHS office for specific cleanup and disposal protocols.[2][4]
-
Waste Stream Summary
The following table summarizes the proper disposal streams for different types of this compound waste generated in a laboratory setting.
| Waste Component | Waste Type | Disposal Method |
| Used/Unused this compound Syringe | Sharps Waste | Place in a designated, puncture-resistant sharps container for disposal as regulated medical waste. |
| Unused/Expired this compound Solution | Non-Hazardous Pharmaceutical Waste | Dispose of through an approved pharmaceutical waste vendor for incineration. Do not dispose of down the drain. |
| Spill Cleanup Materials | Chemical/Pharmaceutical Waste | Collect in a sealed container and dispose of according to institutional EHS guidelines. |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both individuals and the environment.
References
Personal protective equipment for handling Ganirelix
Essential Safety and Handling Guide for Ganirelix
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a gonadotropin-releasing hormone (GnRH) antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency plans.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound that requires careful handling. It is classified with significant health risks:
-
Reproductive Toxicity (Category 1B): May damage fertility and is suspected of harming an unborn child.[1][2][3]
-
Specific Target Organ Toxicity (Category 1): Causes damage to the bone marrow, liver, adrenal gland, spleen, and ovaries through prolonged or repeated exposure.[1][2][3][4]
-
Irritation: May cause skin and eye irritation.[5]
Due to these hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following equipment must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. | To prevent skin contact. Consider double-gloving for enhanced protection.[1] |
| Eye & Face Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. A face shield is required if there is a potential for direct facial contact with mists or aerosols.[1] |
| Skin & Body Protection | Laboratory coat or work uniform. | To prevent contamination of personal clothing. Additional garments such as sleevelets, aprons, or disposable suits are necessary for tasks with a higher risk of skin exposure.[1] |
| Respiratory Protection | Generally not required with proper engineering controls. | Engineering controls are the primary method for minimizing inhalation exposure.[1] |
Engineering Controls and Facility Design
To minimize exposure risk, this compound must be handled within controlled environments. Open handling is not permitted.[1][2]
-
Containment: Use closed processing systems, glove boxes, or isolators to control the compound at the source.[1][2]
-
Ventilation: All engineering controls should be designed to prevent leakage into the workplace. If adequate ventilation is not available, use local exhaust ventilation.[1][6]
-
Safety Stations: Eye flushing systems and safety showers must be readily available near the workspace.[1][6]
Operational and Disposal Plans
A step-by-step approach ensures safety throughout the handling lifecycle of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood all safety precautions.[1][2] Obtain special instructions for use.[1][2][3] Wash hands thoroughly with soap and water.[7][8]
-
Handling the Compound:
-
Post-Handling:
Storage and Disposal
-
Storage: Store this compound in a locked, tightly closed, and properly labeled container.[1][2][6] It should be stored at room temperature (20°C to 25°C or 68°F to 77°F), protected from light, heat, and moisture.[9][10][11]
-
Disposal: Dispose of all waste, including unused product and contaminated containers, at an approved waste disposal plant according to local and national regulations.[1][2][3][4] Used needles and syringes must be disposed of in a designated sharps container that is puncture-proof.[9][12]
Emergency Procedures: Spills and Exposure
Immediate and correct response to emergencies is critical.
-
Spill Management:
-
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air and seek medical attention.[1][2][3] |
| Skin Contact | Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[1][2][3] |
| Eye Contact | Flush eyes with water as a precaution. If irritation develops and persists, seek medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3] |
Quantitative Safety Data
The following tables summarize the established occupational exposure limits and key toxicity data for this compound.
Table 1: Occupational Exposure Limits
| Parameter | Value | Basis |
| Occupational Exposure Band (OEB) | 5 | Internal[1] |
| Time-Weighted Average (TWA) | 0.2 µg/m³ | Internal[1] |
| Wipe Limit | 2 µ g/100 cm² | Internal[1] |
Table 2: Reproductive and Developmental Toxicity Data
| Test Type | Species | Application Route | Key Finding | Result |
| Fertility/Early Embryonic Development | Rat | Subcutaneous | LOAEL | 0.1 µg/kg[1][3] |
| Fertility/Early Embryonic Development | Rat (female) | Subcutaneous | LOAEL | 10 µg/kg[1][3] |
| Fertility | Monkey | Subcutaneous | NOAEL | 0.02 mg/kg[1][3] |
| Embryo-fetal Development | Rat (female) | Subcutaneous | LOAEL | 10 µg/kg[1] |
LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level.
Experimental Protocols
The toxicity data presented above is derived from studies cited in safety data sheets.[1][3] These documents provide summaries of the experimental findings but do not include detailed, step-by-step methodologies. The available information indicates that standard fertility and developmental toxicity studies were conducted in rats and monkeys via subcutaneous administration to determine the potential effects on fertility and embryonic development.
This compound Handling Workflow
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. organon.com [organon.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. organon.com [organon.com]
- 7. drugs.com [drugs.com]
- 8. Freedom MedTEACH Videos® | Freedom Fertility Pharmacy [freedommedteach.com]
- 9. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. meithealfertility.com [meithealfertility.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. inviafertility.com [inviafertility.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
